Cas no 1050424-01-5 (3-(Methylthio)-2-propoxyphenylboronic acid)
3-(Methylthio)-2-propoxyphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Methylthio)-2-propoxyphenylboronic acid
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- Inchi: 1S/C10H15BO3S/c1-3-7-14-10-8(11(12)13)5-4-6-9(10)15-2/h4-6,12-13H,3,7H2,1-2H3
- InChI Key: LLEIUNLLXOGTGD-UHFFFAOYSA-N
- SMILES: C1(B(O)O)=CC=CC(SC)=C1OCCC
3-(Methylthio)-2-propoxyphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR023SVY-1g |
3-(Methylthio)-2-propoxyphenylboronic acid |
1050424-01-5 | 95% | 1g |
$800.00 | 2025-02-13 | |
| Aaron | AR023SVY-250mg |
3-(Methylthio)-2-propoxyphenylboronic acid |
1050424-01-5 | 95% | 250mg |
$500.00 | 2025-02-13 |
3-(Methylthio)-2-propoxyphenylboronic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-(Methylthio)-2-propoxyphenylboronic acid
3-(Methylthio)-2-propoxyphenylboronic Acid: A Comprehensive Overview
The compound 3-(Methylthio)-2-propoxyphenylboronic acid, identified by the CAS number 1050424-01-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The molecule's structure, which includes a methylthio group and a propoxy substituent attached to a phenyl ring, makes it a versatile building block for synthesizing more complex molecules.
Recent studies have highlighted the importance of 3-(Methylthio)-2-propoxyphenylboronic acid in the synthesis of biologically active compounds. Researchers have explored its role in the development of new drug candidates, particularly in the areas of oncology and neurodegenerative diseases. The methylthio group is known to confer stability and reactivity, while the propoxy substituent enhances solubility and bioavailability, making this compound an ideal precursor for drug design.
The synthesis of 3-(Methylthio)-2-propoxyphenylboronic acid involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced methodologies, such as Suzuki-Miyaura coupling reactions, have been employed to attach the boronic acid group to the aromatic ring. These methods not only ensure high yields but also maintain the integrity of the sensitive functional groups present in the molecule.
In terms of applications, 3-(Methylthio)-2-propoxyphenylboronic acid has been utilized in cross-coupling reactions to construct biaryl structures, which are crucial components in many pharmaceutical agents. For instance, its use in the synthesis of kinase inhibitors has shown promise in targeting specific enzymes involved in cancer progression. Additionally, its ability to participate in palladium-catalyzed reactions has expanded its utility in constructing diverse chemical libraries for high-throughput screening.
The structural features of 3-(Methylthio)-2-propoxyphenylboronic acid also make it a valuable tool in materials science. Its ability to form stable bonds with other organic moieties has led to its exploration in the development of advanced materials, such as organic semiconductors and polymer precursors. Researchers have reported that incorporating this compound into polymer frameworks can enhance electronic properties, making it a candidate for next-generation electronic devices.
From an environmental standpoint, the synthesis and application of 3-(Methylthio)-2-propoxyphenylboronic acid have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, ensuring that waste generation and energy consumption are kept to a minimum. This aligns with global efforts to promote sustainable practices within the chemical industry.
In conclusion, 3-(Methylthio)-2-propoxyphenylboronic acid, with its unique structure and versatile properties, continues to play a pivotal role in advancing chemical research and industrial applications. As new studies emerge, this compound is expected to unlock further potential in drug discovery, materials science, and beyond.
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